Fak-IN-9
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Overview
Description
Fak-IN-9 is a potent inhibitor of focal adhesion kinase, a non-receptor tyrosine kinase that plays a crucial role in cellular processes such as proliferation, survival, migration, and invasion. This compound has shown significant potential in cancer therapy due to its ability to inhibit focal adhesion kinase activity, thereby impeding tumor growth and metastasis .
Preparation Methods
The synthesis of Fak-IN-9 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically involves the use of various reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Fak-IN-9 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
Fak-IN-9 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the role of focal adhesion kinase in various cellular processes. In biology, this compound is employed to investigate the mechanisms of cell migration, invasion, and survival. In medicine, it has shown promise as a therapeutic agent for the treatment of various cancers, including breast, lung, and ovarian cancers. Additionally, this compound is used in industrial applications to develop new drugs and therapeutic strategies .
Mechanism of Action
Fak-IN-9 exerts its effects by inhibiting the activity of focal adhesion kinase. This inhibition disrupts the signaling pathways mediated by focal adhesion kinase, leading to reduced cell proliferation, migration, and survival. The molecular targets of this compound include the kinase domain of focal adhesion kinase, which is essential for its enzymatic activity. By binding to this domain, this compound prevents the phosphorylation of focal adhesion kinase and subsequent activation of downstream signaling pathways .
Comparison with Similar Compounds
Fak-IN-9 is unique among focal adhesion kinase inhibitors due to its high potency and selectivity. Similar compounds include TAE226, PF-562271, and IN10018, which also target focal adhesion kinase but may differ in their chemical structure, potency, and pharmacokinetic properties. This compound has demonstrated superior efficacy in preclinical studies, making it a promising candidate for further development and clinical trials .
Properties
Molecular Formula |
C36H38ClN7O8S |
---|---|
Molecular Weight |
764.2 g/mol |
IUPAC Name |
8-[[4-(benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]octyl 2-[4-[[5-chloro-4-[2-(methylcarbamoyl)anilino]pyrimidin-2-yl]amino]phenyl]acetate |
InChI |
InChI=1S/C36H38ClN7O8S/c1-38-33(46)28-15-9-10-16-30(28)41-32-29(37)24-39-36(42-32)40-26-19-17-25(18-20-26)23-31(45)50-21-11-4-2-3-5-12-22-51-34-35(44(47)52-43-34)53(48,49)27-13-7-6-8-14-27/h6-10,13-20,24H,2-5,11-12,21-23H2,1H3,(H,38,46)(H2,39,40,41,42) |
InChI Key |
IJLTUCWWRYYFBU-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)CC(=O)OCCCCCCCCOC4=NO[N+](=C4S(=O)(=O)C5=CC=CC=C5)[O-] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.